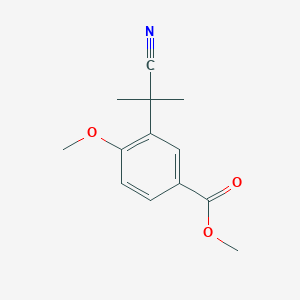![molecular formula C17H25FN2O7S B15311234 tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)
tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a fluorosulfonyl group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate typically involves multiple steps:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or a similar carbonylating agent in the presence of a base.
Introduction of the fluorosulfonyl group: This step involves the reaction of a phenyl derivative with a fluorosulfonylating agent such as fluorosulfonic acid or its derivatives.
Coupling reactions: The final step involves coupling the tert-butyl carbamate with the fluorosulfonylated phenyl derivative under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the carbamate group.
Reduction: Reduction reactions can target the fluorosulfonyl group or the carbamate group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced but can include various functionalized phenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential as a drug candidate or a drug intermediate, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Fluorosulfonyl phenyl derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness:
- The combination of a tert-butyl carbamate group and a fluorosulfonyl group on the same molecule is relatively unique, providing a distinct set of chemical properties and reactivity.
- This compound’s structure allows for versatile applications in various fields, from organic synthesis to potential medicinal uses.
特性
分子式 |
C17H25FN2O7S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
tert-butyl N-[2-fluorosulfonyloxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
InChI |
InChI=1S/C17H25FN2O7S/c1-16(2,3)25-14(21)19-10-11-7-8-12(13(9-11)27-28(18,23)24)20-15(22)26-17(4,5)6/h7-9H,10H2,1-6H3,(H,19,21)(H,20,22) |
InChIキー |
XJDZVKBZBMYYND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


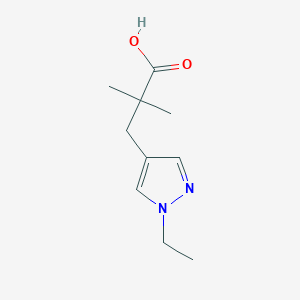
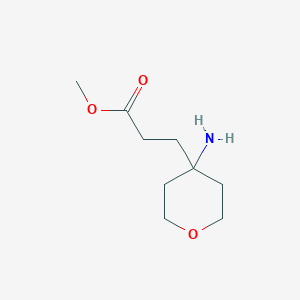
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)

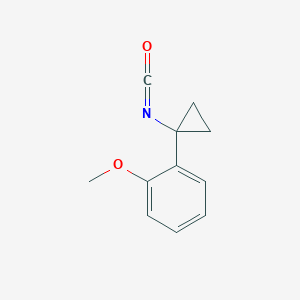

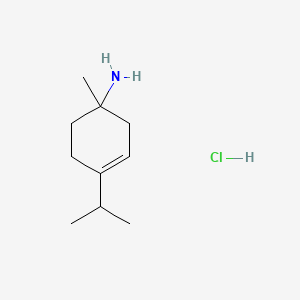
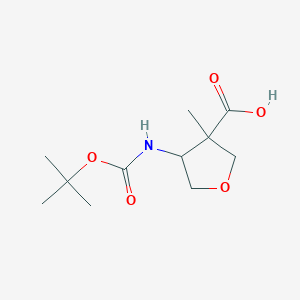

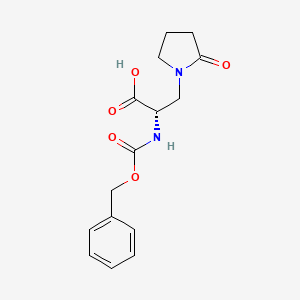
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)


